

Application Notes and Protocols: BMS-986202 in a Murine Model of Colitis

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Compound of Interest

Compound Name: BMS-986202

Cat. No.: B8144625

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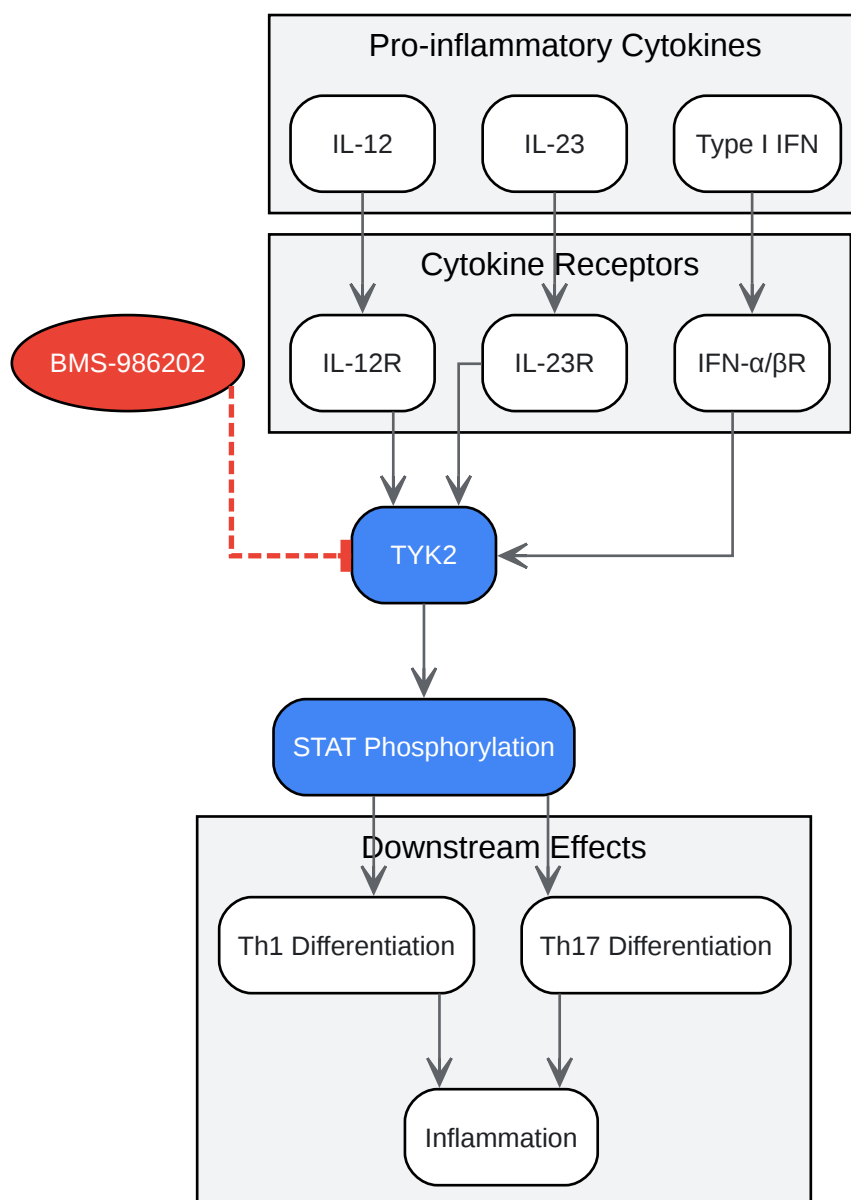
These application notes provide a comprehensive overview of the use of **BMS-986202**, a selective Tyrosine Kinase 2 (TYK2) inhibitor, in a preclinical mouse model of colitis. The information compiled herein is intended to guide researchers in designing and executing studies to evaluate the therapeutic potential of TYK2 inhibitors for inflammatory bowel disease (IBD).

Introduction

BMS-986202 is a potent and selective, orally bioavailable allosteric inhibitor of TYK2.[1] TYK2 is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases that play a critical role in the signaling of pro-inflammatory cytokines such as Interleukin-12 (IL-12), Interleukin-23 (IL-23), and Type 1 Interferons (IFN).[2][3] By binding to the pseudokinase (JH2) domain of TYK2, **BMS-986202** stabilizes an inactive conformation of the enzyme, thereby blocking downstream signaling pathways implicated in the pathogenesis of autoimmune and inflammatory diseases like colitis.[1] Preclinical studies have demonstrated the efficacy of TYK2 inhibition in various inflammatory models, including a mouse model of colitis.[2]

Mechanism of Action: TYK2 Signaling in Colitis

TYK2 is a key mediator of inflammatory signals in the gut. Its inhibition by **BMS-986202** disrupts the signaling cascades of several cytokines that are central to the inflammatory process in colitis.



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TYK2 signaling pathway in colitis and the inhibitory action of **BMS-986202**.

Quantitative Data Summary

While specific data for **BMS-986202** in the anti-CD40 induced colitis model is not publicly available, a closely related predecessor compound, deucravacitinib (BMS-986165), has shown significant efficacy in this model. The following table summarizes the reported effects of deucravacitinib, which are expected to be comparable for **BMS-986202**.

Parameter	Vehicle Control	Deucravacitinib (50 mg/kg, twice daily)	Percent Inhibition
Peak Weight Loss	~20%	~0%	99%
Histological Score	High	Low	70%

Data is based on studies with deucravacitinib (BMS-986165) in the anti-CD40-induced colitis model in SCID mice.

Experimental Protocols

The anti-CD40 antibody-induced colitis model in immunodeficient mice is a well-established and rapid model to study the role of innate immunity in intestinal inflammation.

Animal Model

- Species: Severe Combined Immunodeficient (SCID) or Recombination-Activating Gene (Rag1 or Rag2) knockout mice.
- Age: 6-8 weeks.
- Housing: Maintained in a specific pathogen-free (SPF) facility.

Induction of Colitis

- Reagent: Agonistic anti-mouse CD40 antibody.
- Administration: A single intraperitoneal (i.p.) injection of the anti-CD40 antibody.
- Dosage: The optimal dose should be titrated for each new antibody lot, typically ranging from 100-200 µg per mouse.

BMS-986202 Dosing (Inferred)

While the exact dose of **BMS-986202** in this model has not been published, a dose similar to that of its predecessor, deucravacitinib, is likely to be effective.

- Compound: **BMS-986202**.

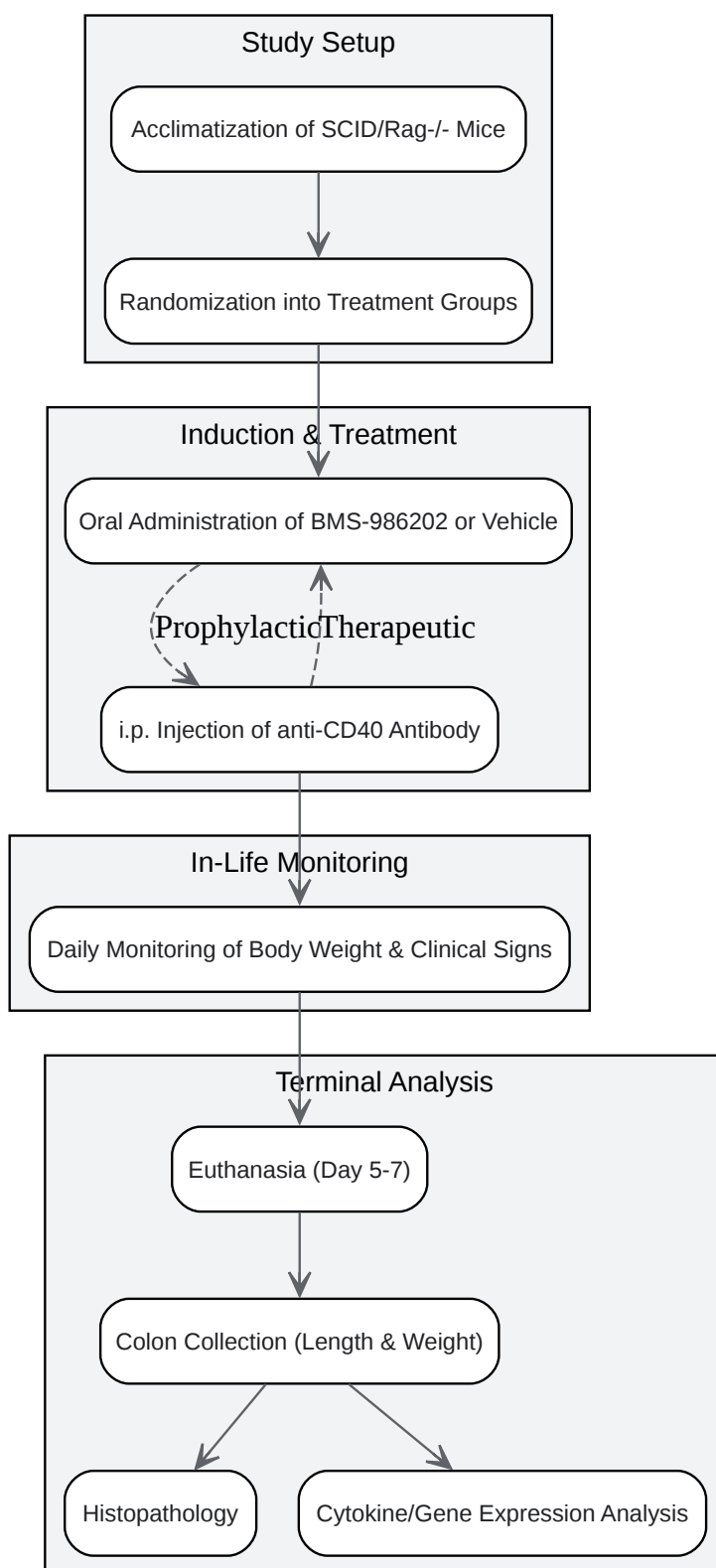
- **Formulation:** To be prepared based on the vehicle used in reference studies (e.g., 0.5% methylcellulose).
- **Route of Administration:** Oral gavage.
- **Dosage (Inferred):** Based on the effective dose of deucravacitinib, a starting dose of 50 mg/kg, administered twice daily is recommended. A dose-response study is advised to determine the optimal dosage.
- **Treatment Schedule:**
 - **Prophylactic:** Begin treatment 1-2 days prior to colitis induction.
 - **Therapeutic:** Initiate treatment upon the onset of clinical signs of colitis (e.g., weight loss).

Monitoring and Endpoints

- **Daily Monitoring:**
 - Body weight.
 - Stool consistency.
 - Presence of rectal bleeding.
- **Terminal Endpoints (Day 5-7 post-induction):**
 - **Colon length and weight:** A shorter and heavier colon indicates more severe inflammation.
 - **Histopathological analysis:** Colon tissue sections are stained with Hematoxylin and Eosin (H&E) and scored for inflammation, epithelial damage, and immune cell infiltration.
 - **Cytokine analysis:** Levels of pro-inflammatory cytokines (e.g., IL-12, IL-23, IFN- γ) in serum or colon tissue homogenates can be measured by ELISA or multiplex assays.
 - **Gene expression analysis:** mRNA levels of inflammatory mediators in the colon can be quantified by RT-qPCR.

Experimental Workflow

The following diagram outlines the key steps in a typical preclinical study evaluating **BMS-986202** in the anti-CD40 induced colitis model.



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Experimental workflow for evaluating **BMS-986202** in a colitis mouse model.

Conclusion

BMS-986202, a selective TYK2 inhibitor, holds promise as a therapeutic agent for colitis by targeting key inflammatory cytokine pathways. The anti-CD40 antibody-induced colitis model in immunodeficient mice provides a robust and relevant system for preclinical evaluation. The protocols and data presented in these application notes are intended to serve as a valuable resource for researchers investigating the therapeutic potential of **BMS-986202** and other TYK2 inhibitors for IBD. Further studies are warranted to confirm the optimal dosage and treatment regimen of **BMS-986202** in this model and to fully elucidate its therapeutic effects.

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